N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The structure of this compound consists of a benzimidazole ring fused to a benzene ring, with a methylbutyl side chain and a benzamide group attached .
Mechanism of Action
Target of Action
The primary target of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The compound shows appreciable H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of GK by this compound enhances the transformation of glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This process is a crucial step in the glycolysis pathway and plays a significant role in regulating blood glucose levels.
Result of Action
The activation of GK by this compound leads to significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) . In vitro testing showed that certain derivatives of the compound strongly increased the catalytic action of GK .
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with a suitable acylating agent to introduce the benzamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, such as cancer, diabetes, and infectious diseases . In industry, benzimidazole derivatives are used as intermediates in the production of pharmaceuticals, agrochemicals, and dyes .
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide can be compared with other benzimidazole derivatives, such as N-benzimidazol-2yl benzamide analogues . While these compounds share a common benzimidazole core, they differ in their side chains and functional groups, which can influence their biological activities and applications . The uniqueness of this compound lies in its specific side chain and benzamide group, which may confer distinct properties and potential therapeutic benefits .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13(2)12-17(22-19(23)14-8-4-3-5-9-14)18-20-15-10-6-7-11-16(15)21-18/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCSPQHVRXQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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